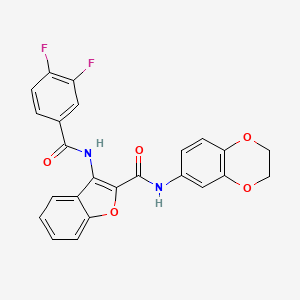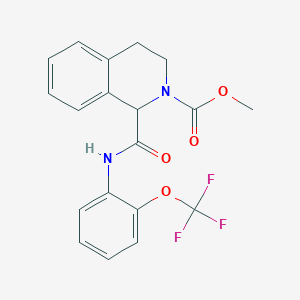
N-(4-(3-(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-carbonyl)phenyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide" is a synthetic organic molecule featuring a phenylacetamide backbone. Its structure includes several functional groups like triazole, azetidine, and phenoxymethyl, making it a complex and versatile compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is studied for its unique structural properties and reactivity, making it a potential building block in organic synthesis and materials science.
Biology
In biological contexts, it's investigated for its interactions with enzymes and receptors due to its triazole and azetidine moieties, which are known to exhibit bioactivity.
Medicine
Its potential in medicinal chemistry is explored for designing novel drugs, particularly for its antibacterial, antifungal, and anticancer properties.
Industry
In the industrial sector, it's considered for the development of polymers, coatings, and other specialty chemicals due to its stability and functional versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of "N-(4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide" generally starts with the preparation of key intermediates through multi-step organic reactions.
Step 1: : The synthesis begins with the formation of phenoxymethyl azide.
Step 2: : The azide undergoes a 1,3-dipolar cycloaddition with an alkyne to form a 1,2,3-triazole ring.
Step 3: : This is followed by the incorporation of azetidine via nucleophilic substitution.
Step 4: : The final step involves the acylation of the intermediate with phenylacetic acid under mild conditions.
Industrial Production Methods
In an industrial setting, the compound can be synthesized on a larger scale using automated reactors with precise temperature, pressure, and reaction time controls. Solvent-free or greener methods are preferred to enhance yield and reduce environmental impact. This ensures consistent purity and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: : The compound can be subjected to oxidation reactions, altering its functional groups.
Reduction: : It can be reduced to modify specific parts of its structure.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Substitution Reagents: : Halides, sulfonates under basic or acidic conditions
Major Products Formed
The major products depend on the type of reaction:
Oxidation may yield carboxylic acids or ketones.
Reduction may result in amines or alcohols.
Substitution products vary based on the attacking nucleophile or electrophile.
Wirkmechanismus
The compound exerts its effects through various molecular interactions:
Molecular Targets: : Specific enzymes and receptors in biological systems.
Pathways Involved: : It may inhibit or activate key biochemical pathways, depending on its binding affinity and mode of action.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, "N-(4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide" stands out for its unique combination of a triazole ring, azetidine, and phenoxymethyl group. Similar compounds include:
N-(4-(3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide
N-(4-(3-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide
Each of these has different substituents that may affect their reactivity and applications, highlighting the compound’s unique structure-function relationship.
Eigenschaften
IUPAC Name |
N-[4-[3-[4-(phenoxymethyl)triazol-1-yl]azetidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-15(27)22-17-9-7-16(8-10-17)21(28)25-12-19(13-25)26-11-18(23-24-26)14-29-20-5-3-2-4-6-20/h2-11,19H,12-14H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMRSLYJVXSJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2552923.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2552925.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2552926.png)


![7-(Hydroxymethyl)spiro[3.5]nonan-2-one](/img/structure/B2552934.png)
![4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate](/img/structure/B2552936.png)

![2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl acetate](/img/structure/B2552939.png)
![N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]-4-methylbenzamide](/img/structure/B2552940.png)


![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/new.no-structure.jpg)

